3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a pyridylmethylene group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-pyridinecarboxaldehyde and thiosemicarbazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridylmethylene group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are carried out in polar or non-polar solvents depending on the reagents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the pyridylmethylene group.
5-(3-Pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the dichlorophenyl group.
3-(3,4-Dichlorophenyl)-5-(2-thioxo-1,3-thiazolidin-4-one): Lacks the pyridylmethylene group.
Uniqueness
3-(3,4-Dichlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the dichlorophenyl and pyridylmethylene groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C15H8Cl2N2OS2 |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H8Cl2N2OS2/c16-11-4-3-10(7-12(11)17)19-14(20)13(22-15(19)21)6-9-2-1-5-18-8-9/h1-8H/b13-6- |
InChI Key |
OORVGSJENLVMEM-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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